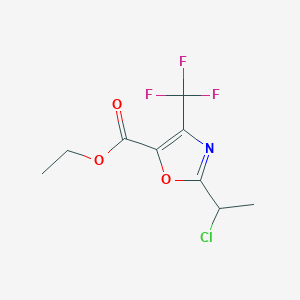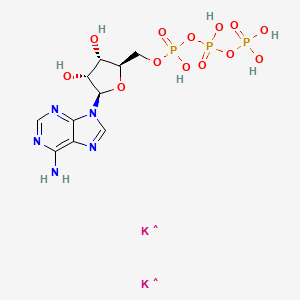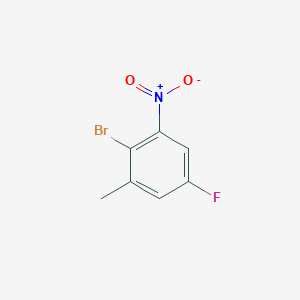
1-(Chloromethyl)naphthalene-2-carbonitrile
Vue d'ensemble
Description
1-(Chloromethyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C12H8ClN. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and a carbonitrile group at the second position on the naphthalene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)naphthalene-2-carbonitrile can be synthesized through various methods. One common approach involves the chloromethylation of naphthalene-2-carbonitrile. This reaction typically requires the use of chloromethylating agents such as formaldehyde and hydrochloric acid, often in the presence of a catalyst like zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield naphthylmethylamines.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylmethylamines.
Applications De Recherche Scientifique
1-(Chloromethyl)naphthalene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.
Chemical Biology: Employed in studies involving the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)naphthalene-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The carbonitrile group can also engage in reactions that modify its electronic properties, influencing the overall reactivity of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)naphthalene: Similar structure but lacks the carbonitrile group, making it less versatile in certain reactions.
2-(Chloromethyl)naphthalene: Chloromethyl group is at a different position, affecting its reactivity and applications.
1-(Bromomethyl)naphthalene: Bromine instead of chlorine, which can influence the reactivity and selectivity in substitution reactions.
Uniqueness
1-(Chloromethyl)naphthalene-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, providing a combination of reactivity and stability that is valuable in various synthetic applications. Its dual functional groups allow for a broader range of chemical transformations compared to its analogs .
Propriétés
IUPAC Name |
1-(chloromethyl)naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGXGDVZXFSKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1383486.png)







![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)
![2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B1383500.png)
